2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Description
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Studies have shown the significance of compounds like 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide in organic synthesis. For instance, Pedersen and Lawesson (1974) demonstrated the reactivity of similar unsubstituted and monosubstituted compounds in producing derivatives like 3H-1,2-dithiole-3-thiones, which have varied applications in chemical synthesis (Pedersen & Lawesson, 1974).
Pharmacological Research
In the field of pharmacology, compounds structurally related to this compound have been explored. Durant et al. (1977) discussed the development of histamine H2-receptor antagonists, highlighting the role of structurally similar compounds in medicinal chemistry (Durant et al., 1977).
Agricultural Applications
In agriculture, pyridine derivatives similar to this compound have been evaluated for their insecticidal activities. Bakhite et al. (2014) investigated the effectiveness of pyridine derivatives against the cowpea aphid, demonstrating their potential in pest control (Bakhite et al., 2014).
Materials Science and Photophysics
In materials science, such compounds are used in the synthesis of luminescent liquid crystalline materials. Ahipa and Adhikari (2014) synthesized a series of pyridine derivatives with luminescent properties, which could be useful in developing new materials (Ahipa & Adhikari, 2014).
Properties
IUPAC Name |
2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-30-16-7-3-5-14(9-16)23-20(27)12-31-21-18(11-22)17(10-19(26)24-21)13-4-2-6-15(8-13)25(28)29/h2-9,17H,10,12H2,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOJVIYJRDSBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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